Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . Another method involves an eight-step synthesis process that does not require chromatography purification .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process often involves large-scale chiral resolution and purification techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of depression and chronic pain
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate glutamatergic transmission through a synapse-specific mechanism . The compound can reduce neuronally released glutamate via retrograde stimulation of presynaptic adenosine A1 receptors . This modulation of neurotransmitter release is believed to contribute to its antidepressant and analgesic effects.
Comparison with Similar Compounds
Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and biological activity. Similar compounds include:
(R,S)-ketamine: A racemic mixture used for its anesthetic and antidepressant properties.
(S)-ketamine (esketamine): An enantiomer of ketamine with potent antidepressant effects.
®-ketamine (arketamine): Another enantiomer of ketamine with distinct pharmacological properties.
These compounds share some similarities in their mechanisms of action but differ in their potency, side effects, and therapeutic applications.
Properties
IUPAC Name |
(2R,6R)-6-methylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNCJZLBMVNKCG-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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